molecular formula C16H17ClN2O5S B608175 JC-171 CAS No. 2112809-98-8

JC-171

カタログ番号: B608175
CAS番号: 2112809-98-8
分子量: 384.83
InChIキー: KQRQPMUPYDOTCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

JC-171 is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a hydroxysulfonamide analog, followed by several chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability and efficacy .

化学反応の分析

Types of Reactions

JC-171 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced analogs.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Therapeutic Potential in Multiple Sclerosis

JC-171 has shown promise in treating experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis. The compound's ability to delay disease onset and reduce severity highlights its potential as a therapeutic agent:

  • Prophylactic and Therapeutic Efficacy : Administration of this compound before and after disease onset resulted in significant improvements in clinical scores and reduced inflammatory markers .
  • Impact on Immune Response : Flow cytometry analyses revealed that this compound treatment led to decreased frequencies of pathogenic Th17 cells, which are known to contribute to the pathology of multiple sclerosis .

Broader Applications in Inflammatory Diseases

Beyond multiple sclerosis, the NLRP3 inflammasome is implicated in various inflammatory conditions, making this compound a candidate for broader therapeutic applications:

  • Potential for Other Autoimmune Disorders : The selective inhibition of NLRP3 may extend to other inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .
  • Cancer Research : Emerging studies suggest that targeting the NLRP3 inflammasome could also be beneficial in cancer therapy, where inflammation plays a significant role in tumor progression.

Table 1: Summary of In Vitro and In Vivo Studies on this compound

Study TypeModelKey FindingsReference
In VitroJ774A.1 MacrophagesIC50 for IL-1β inhibition: 8.45 μM
In VivoEAE Mouse ModelDelayed disease onset; reduced severity; decreased Th17 cells
In VivoLPS-Challenged MiceInterfered with NLRP3/ASC interaction; reduced IL-1β production

Table 2: Comparison of this compound with Other NLRP3 Inhibitors

CompoundMechanismIC50 (μM)Notable Effects
This compoundNLRP3 Inhibition8.45Reduces IL-1β; effective in EAE
MCC950NLRP3 Inhibition0.57Potent anti-inflammatory effects
Bay 11–7082NLRP3 InhibitionVariableBroad anti-inflammatory properties

作用機序

JC-171 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The compound prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition reduces inflammation and mitigates disease progression in various inflammatory conditions .

類似化合物との比較

Similar Compounds

    JC-21: The parent compound of JC-171, which also inhibits the NLRP3 inflammasome but with different potency and selectivity.

    MCC950: Another well-known NLRP3 inflammasome inhibitor with a similar mechanism of action.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. It has shown superior efficacy in preclinical models of inflammatory diseases compared to other inhibitors. Additionally, the sulfonamide modifications in this compound enhance its stability and bioavailability, making it a promising candidate for further development .

生物活性

JC-171 is a novel compound recognized for its selective inhibition of the NLRP3 inflammasome, a critical component in the immune response linked to various inflammatory diseases, including multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound has been designed as a selective NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a pivotal role in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β). The compound's mechanism involves:

  • Inhibition of IL-1β Release : this compound dose-dependently inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages with an IC50 value of 8.45 ± 1.56 μM .
  • Interference with NLRP3/ASC Interaction : Immunoprecipitation studies indicate that this compound disrupts the interaction between NLRP3 and ASC, which is essential for inflammasome assembly .
  • Selective Cytokine Modulation : While effectively inhibiting IL-1β production, this compound does not significantly affect the release of other cytokines such as TNF-α and IL-6, suggesting a targeted action on the NLRP3 pathway .

Experimental Autoimmune Encephalomyelitis (EAE) Model

This compound's efficacy was evaluated in the EAE mouse model, which mimics MS. Key findings include:

  • Disease Progression : Treatment with this compound delayed disease onset and reduced severity in both prophylactic and therapeutic settings .
  • Cytokine Profile : In EAE mice, serum levels of IL-1β were significantly reduced following this compound treatment, indicating its potential to modulate pathogenic immune responses associated with Th17 cell differentiation .

Case Studies and Research Findings

A series of studies have demonstrated the biological activity of this compound across various experimental setups:

StudyModelKey Findings
J774A.1 MacrophagesDose-dependent inhibition of IL-1β release (IC50: 8.45 μM); no cytotoxicity at ≤30 μM.
EAE Mouse ModelReduced disease severity; significant reduction in serum IL-1β levels.
Bone-Marrow-Derived MacrophagesSelective inhibition of IL-1β without affecting TNF-α or IL-6 production.

Safety Profile

In toxicity assessments, this compound exhibited no significant cytotoxic effects on J774A.1 cells at concentrations up to 30 μM, indicating a favorable safety profile for further development as a therapeutic agent .

特性

CAS番号

2112809-98-8

分子式

C16H17ClN2O5S

分子量

384.83

IUPAC名

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide

InChI

InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20)

InChIキー

KQRQPMUPYDOTCA-UHFFFAOYSA-N

SMILES

O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

JC171;  JC 171;  JC-171

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JC-171
Reactant of Route 2
Reactant of Route 2
JC-171
Reactant of Route 3
Reactant of Route 3
JC-171
Reactant of Route 4
Reactant of Route 4
JC-171
Reactant of Route 5
Reactant of Route 5
JC-171
Reactant of Route 6
Reactant of Route 6
JC-171

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。